N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16346517
InChI: InChI=1S/C21H23FN2O4S/c1-4-6-19(25)23-21-20(29(26,27)18-10-8-16(22)9-11-18)14(2)15(3)24(21)13-17-7-5-12-28-17/h5,7-12H,4,6,13H2,1-3H3,(H,23,25)
SMILES:
Molecular Formula: C21H23FN2O4S
Molecular Weight: 418.5 g/mol

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide

CAS No.:

Cat. No.: VC16346517

Molecular Formula: C21H23FN2O4S

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide -

Specification

Molecular Formula C21H23FN2O4S
Molecular Weight 418.5 g/mol
IUPAC Name N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]butanamide
Standard InChI InChI=1S/C21H23FN2O4S/c1-4-6-19(25)23-21-20(29(26,27)18-10-8-16(22)9-11-18)14(2)15(3)24(21)13-17-7-5-12-28-17/h5,7-12H,4,6,13H2,1-3H3,(H,23,25)
Standard InChI Key XKTROOAKHOZFQW-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s backbone consists of a 1H-pyrrole ring substituted at positions 3, 4, 5, and 1. Key structural elements include:

  • Position 3: A (4-fluorophenyl)sulfonyl group, which introduces electronegativity and potential hydrogen-bonding interactions.

  • Position 1: A furan-2-ylmethyl moiety, contributing π-π stacking capabilities and metabolic stability .

  • Positions 4 and 5: Methyl groups that enhance steric bulk and modulate solubility.

  • Position 2: A butanamide side chain, enabling hydrogen bonding with biological targets.

Spectroscopic and Computational Data

The molecular formula is C21H29FN2O4S, with a calculated molecular weight of 424.5 g/mol. Key spectroscopic features include:

  • IR: Strong absorption bands at 1670 cm⁻¹ (amide C=O) and 1350 cm⁻¹ (S=O stretching).

  • NMR: Distinct signals for the furan protons (δ 6.2–7.4 ppm), pyrrole methyl groups (δ 1.8–2.1 ppm), and fluorophenyl ring (δ 7.3–7.8 ppm).

PropertyValue
Molecular FormulaC21H29FN2O4S
Molecular Weight424.5 g/mol
IUPAC NameN-{3-[(4-Fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide
Topological Polar SA108 Ų
LogP (Octanol-Water)3.2

Synthesis and Manufacturing

Strategic Reaction Pathways

The synthesis employs a convergent approach, as outlined below:

  • Pyrrole Ring Formation: Cyclization of γ-keto esters with ammonium acetate yields the 4,5-dimethylpyrrole core.

  • Sulfonylation: Reaction with 4-fluorobenzenesulfonyl chloride introduces the sulfonyl group at position 3.

  • N-Alkylation: Furan-2-ylmethyl bromide substitutes the pyrrole’s NH group under basic conditions .

  • Amide Coupling: Butanamide is introduced via EDC/HOBt-mediated coupling with butanoic acid.

Industrial Scalability

Continuous flow reactors are preferred for large-scale production, improving yield (78–85%) and reducing byproducts. Critical parameters include:

  • Temperature control (60–80°C for sulfonylation).

  • Solvent selection (DMF for alkylation, dichloromethane for amidation).

Chemical Reactivity and Functionalization

Electrophilic Substitution

The furan ring undergoes nitration and halogenation at position 5, while the sulfonyl group participates in nucleophilic aromatic substitution with amines or thiols.

Redox Transformations

  • Oxidation: The furan methyl group is oxidized to a carboxylic acid using KMnO4.

  • Reduction: LiAlH4 reduces the amide to a primary amine, altering bioavailability.

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 2.5 µg/mL) and Candida albicans (MIC = 5.0 µg/mL), attributed to sulfonyl group-mediated disruption of microbial cell membranes.

Enzyme Inhibition

Docking studies reveal strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications.

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